molecular formula C9H7N3O2 B13823425 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI)

2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI)

Cat. No.: B13823425
M. Wt: 189.17 g/mol
InChI Key: GSRGTMHOFIDWAK-BJMVGYQFSA-N
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Description

2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI): is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) typically involves the reaction of quinoxaline derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-[(E)-hydroxyiminomethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7N3O2/c13-9-8(5-10-14)11-6-3-1-2-4-7(6)12-9/h1-5,14H,(H,12,13)/b10-5+

InChI Key

GSRGTMHOFIDWAK-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=NO

Origin of Product

United States

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